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molecular formula C7H5ClF3N B091045 3-Amino-4-chlorobenzotrifluoride CAS No. 121-50-6

3-Amino-4-chlorobenzotrifluoride

Cat. No. B091045
M. Wt: 195.57 g/mol
InChI Key: VKTTYIXIDXWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05744643

Procedure details

A degassed solution of 40 mmol of 2-chloro-5-trifluoromethylnitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml). 3.0 mmol of BINAS (in the form of 17.3 g of an aqueous solution containing 0.173 mol of BINAS/kg of solution) as phosphine and 2.4 g (60 mmol) of NaOH, 23.8 ml of H2O and 1.0 mmol of PdCl2 are added. The pH is from 10.5 to 11.0.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
1 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
23.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-])=O.C1(C)C(C)=CC=CC=1.P.[OH-].[Na+]>Cl[Pd]Cl.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][C:3]=1[NH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
aqueous solution
Quantity
17.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
PdCl2
Quantity
1 mmol
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
23.8 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
Smiles
ClC1=C(N)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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